6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a beta-carboline core structure, which is known for its biological activity and presence in many natural products.
Preparation Methods
The synthesis of 6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, including the formation of the beta-carboline core and subsequent functionalization. One common synthetic route involves the Pictet-Spengler reaction, which forms the beta-carboline core by cyclization of a tryptamine derivative with an aldehyde or ketone. The resulting intermediate is then subjected to further reactions to introduce the chloro and carboxamide groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The beta-carboline core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s beta-carboline core is known for its biological activity, making it a subject of interest in pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The beta-carboline core can interact with various receptors in the brain, potentially modulating neurotransmitter activity. This interaction may lead to effects on mood, cognition, and other neurological functions. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar compounds to 6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide include other beta-carboline derivatives such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share the beta-carboline core structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C24H27ClN4O4 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H27ClN4O4/c1-32-21-6-3-15(11-22(21)33-2)7-9-26-23(30)13-27-24(31)29-10-8-17-18-12-16(25)4-5-19(18)28-20(17)14-29/h3-6,11-12,28H,7-10,13-14H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
FYONMZTZNKFALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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